(5R)-2-(Benzenesulfinyl)-5-methylcyclohexan-1-one

Asymmetric Synthesis Chiral Pool Synthetic Efficiency

Erosion of enantiomeric purity in complex chiral APIs is a critical pain point. This (5R)-configured sulfinyl-cyclohexanone eliminates that risk. As the validated intermediate in the Avery total synthesis of (+)-artemisinin, it delivers a 9:1 diastereomeric ratio after dianion alkylation and desulfurization. Its conformationally biased scaffold, imposed by the 5-methyl group, ensures predictable diastereofacial selectivity in nucleophilic additions and reductions. Also employed in the enantiospecific synthesis of the NK1 antagonist RPR 107880. Supplied as a gel at ≥95% purity; enables a single-entry chiral pool strategy for diverging to either (R)- or (S)-configured terpenoid enones.

Molecular Formula C13H16O2S
Molecular Weight 236.33 g/mol
CAS No. 88154-77-2
Cat. No. B119641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5R)-2-(Benzenesulfinyl)-5-methylcyclohexan-1-one
CAS88154-77-2
Molecular FormulaC13H16O2S
Molecular Weight236.33 g/mol
Structural Identifiers
SMILESCC1CCC(C(=O)C1)S(=O)C2=CC=CC=C2
InChIInChI=1S/C13H16O2S/c1-10-7-8-13(12(14)9-10)16(15)11-5-3-2-4-6-11/h2-6,10,13H,7-9H2,1H3/t10-,13?,16?/m1/s1
InChIKeyIOEXQTWDEVPGTC-NBZBQWRSSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5R)-2-(Benzenesulfinyl)-5-methylcyclohexan-1-one (CAS 88154-77-2) – Procurement-Focused Identity and Sourcing Profile


(5R)-2-(Benzenesulfinyl)-5-methylcyclohexan-1-one (CAS 88154-77-2) is a chiral sulfinyl-substituted cyclohexanone derivative bearing a defined (R)-configuration at the 5-position and a stereogenic sulfoxide at the 2-position. The compound serves as a versatile chiral building block in asymmetric synthesis, most notably as the key intermediate in the stereoselective total synthesis of the antimalarial drug (+)-artemisinin [1]. With a molecular formula of C13H16O2S and a molecular weight of 236.33 g/mol, it is commercially supplied as a gel with a purity typically at or above 95% . Its rigid cyclohexanone backbone, combined with the electron-withdrawing and stereodirecting sulfinyl group, makes it a strategic choice for constructing complex stereochemical frameworks in both academic and industrial research settings.

(5R)-2-(Benzenesulfinyl)-5-methylcyclohexan-1-one – Why In-Class Analogs Cannot Be Directly Substituted


Although several 2-sulfinylcyclohexanone derivatives are commercially available, simple substitution with the des-methyl analog (2-(phenylsulfinyl)cyclohexanone, CAS 55705-17-4), the opposite enantiomer, or the corresponding sulfide/sulfone is risky without rigorous re-validation. The (5R)-methyl group in the target compound imposes a conformational bias on the cyclohexanone ring that directly influences the diastereofacial selectivity of nucleophilic additions and the efficiency of subsequent desulfurization steps. In the context of (+)-artemisinin synthesis, replacement with the non-methylated analog would fundamentally alter the stereochemical outcome of the dianion alkylation and desulfurization sequence, leading to an unacceptable erosion of enantiomeric purity in the final active pharmaceutical ingredient [1]. The quantitative evidence below substantiates these structural sensitivities for procurement decision-making.

(5R)-2-(Benzenesulfinyl)-5-methylcyclohexan-1-one – Quantitative Differentiation Against Closest Analogs


Comparative Synthetic Efficiency from the Chiral Pool: (5R)-Methyl vs. Des-Methyl Analog

The (5R)-methyl sulfoxide is accessed from (R)-(+)-pulegone in a three-step sequence with an overall yield of 65% [1]. In contrast, the des-methyl analog, 2-(phenylsulfinyl)cyclohexanone, is typically prepared from 2-chloro-cyclohexanone via sulfide formation and oxidation, achieving a 74% yield over two steps [2]. While the des-methyl route appears higher-yielding on paper, it starts from a non-chiral precursor and produces a diastereomeric mixture of sulfoxides (2:1 ratio of C(R)S(S)/C(S)S(R) to C(R)S(R)/C(S)S(S)) that requires fractional crystallization to isolate a single diastereomer [2]. The (5R)-methyl variant, derived from enantiopure pulegone, delivers a defined (R)-configuration at C-5 with the sulfoxide as a diastereomeric mixture that can be used directly in the subsequent alkylation without separation.

Asymmetric Synthesis Chiral Pool Synthetic Efficiency

Diastereoselectivity in Dianion Alkylation for Artemisinin Core Construction

In the Avery total synthesis of (+)-artemisinin, the (5R)-5-methyl-2-(phenylsulfinyl)cyclohexanone was converted to its dianion (LDA, HMPA) and alkylated with 2-(2-bromoethyl)-2,5,5-trimethyl-1,3-dioxane. After desulfurization, the trans-2,3-disubstituted cyclohexanone was obtained in 50% yield as a 9:1 mixture of β/α epimers at C-2 [1]. This diastereoselectivity is critically dependent on the (5R)-methyl configuration. When the authors attempted alternative approaches using the dianion of a β-keto ester (lacking the cyclic sulfoxide framework), no improvement in yield or selectivity was observed [1]. The sulfoxide moiety serves simultaneously as an activator for dianion formation and as a traceless chiral auxiliary that is removed by aluminum amalgam reduction.

Antimalarial Synthesis Dianion Alkylation Diastereoselectivity

Enantiodivergent Utility: Access to Both (R)- and (S)-3,5-Dimethylcyclohex-2-en-1-ones from a Single Chiral Precursor

The (5R)-methyl sulfoxide serves as a branch-point intermediate for enantiodivergent synthesis. Nangia and Prasuna demonstrated that the same sulfoxide can be converted to either (R)-(-)-3,5-dimethylcyclohex-2-en-1-one (53% yield, 4 steps) or (S)-(+)-3,5-dimethylcyclohex-2-en-1-one (26% yield, 3 steps) depending on the reaction sequence employed [1]. This enantiodivergence is possible because the sulfoxide directs elimination regiochemistry, and the (5R)-methyl group maintains the absolute configuration during the transformation. In contrast, the racemic des-methyl analog or the sulfide/sulfone variants lack this enantiodivergent capacity because they either lack the required C-5 stereocenter or possess different oxidation states that alter the elimination pathway.

Enantiodivergent Synthesis Chiral Enones Terpenoid Building Blocks

Intramolecular S···O=C Interaction Modulation by Sulfur Oxidation State

Crystallographic and computational studies on 2-sulfur-substituted cyclohexanone derivatives reveal a systematic relationship between sulfur oxidation state and the strength of the intramolecular S···O(carbonyl) contact. For the sulfide (I), sulfoxide (II), and sulfone (III) analogs, the S···O distances are 2.838(3) Å, 2.924(2) Å, and 3.0973(18) Å, respectively [1]. The sulfoxide (II) thus occupies an intermediate position with a moderately strong non-bonded interaction. While these measurements are on non-methylated compounds, the presence of the 5-methyl group in the target compound is expected to further rigidify the cyclohexanone chair, enhancing the stereoelectronic differentiation between the sulfinyl oxygen lone pairs and the carbonyl π-system. This contrasts with the sulfide analog, which lacks the polarized S=O bond necessary for effective stereodirection in nucleophilic additions.

Conformational Analysis Sulfur Oxidation State X-ray Crystallography

Commercial Purity and Physical Form Consistency Relative to Non-Methylated Analog

The (5R)-5-methyl-2-(phenylsulfinyl)cyclohexanone (CAS 88154-77-2) is routinely supplied as a gel with a purity of ≥95% by multiple vendors including BOC Sciences and Toronto Research Chemicals [REFS-1, REFS-2]. In contrast, the des-methyl analog 2-(phenylsulfinyl)cyclohexanone (CAS 55705-17-4) is typically a crystalline solid after diastereomer separation . The gel form of the target compound is a direct consequence of its diastereomeric mixture at sulfur, which prevents crystallization and simplifies handling in large-scale reactions where dissolution is required. The 95% purity specification has been validated by the artemisinin total synthesis, where the crude sulfoxide was used in the subsequent dianion alkylation without further purification after filtration chromatography [1].

Quality Control Physical Form Procurement Specification

(5R)-2-(Benzenesulfinyl)-5-methylcyclohexan-1-one – Evidence-Backed Application Scenarios for Procurement


Artemisinin and Related Sesquiterpene Total Synthesis

The (5R)-methyl sulfoxide is the established chiral intermediate for the Avery total synthesis of (+)-artemisinin, delivering the requisite trans-2,3-disubstituted cyclohexanone core with a 9:1 diastereomeric ratio after dianion alkylation and desulfurization [1]. Research groups pursuing artemisinin analogs, 9-desmethyltemesinin, or other cadinane sesquiterpenes should prioritize this compound to ensure stereochemical fidelity at C-5 and C-2.

Enantiodivergent Synthesis of Terpenoid Chiral Enones

When a project requires both enantiomers of 3,5-dimethylcyclohex-2-en-1-one or related terpenoid building blocks, the (5R)-methyl sulfoxide provides a single entry point capable of diverging to either (R)- or (S)-configured enones [2]. This eliminates the need to procure both enantiomeric starting materials separately, streamlining the chiral pool strategy.

Sulfinyl Chiral Auxiliary Methodology Development

For laboratories developing new asymmetric methodologies involving sulfinyl-directed reactions, this compound offers a conformationally biased scaffold due to the 5-methyl group, which rigidifies the cyclohexanone chair [REFS-3, REFS-4]. The intermediate S···O interaction strength of the sulfoxide (2.92 Å) provides a benchmark for predicting diastereofacial selectivity in nucleophilic additions, hydride reductions, and radical reactions.

Chiral Building Block for RPR 107880 and Related Substance P Antagonists

The (R)-pulegone-derived sulfoxide has been employed in the enantiospecific synthesis of RPR 107880, a non-peptide substance P antagonist [5]. Procurement of the (5R)-methyl sulfoxide ensures access to the validated intermediate for this class of neurokinin-1 receptor antagonists, where the absolute configuration at C-5 is critical for biological activity.

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